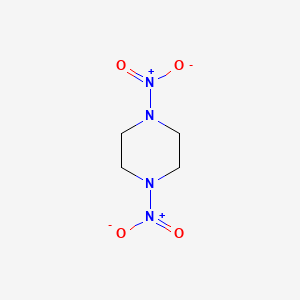

1,4-Dinitropiperazine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

4164-37-8 |

|---|---|

Fórmula molecular |

C4H8N4O4 |

Peso molecular |

176.13 g/mol |

Nombre IUPAC |

1,4-dinitropiperazine |

InChI |

InChI=1S/C4H8N4O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H2 |

Clave InChI |

GSUMZAMXDRIYCL-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

General Context Within Nitramine Chemistry Research

Nitramines are a class of organic compounds characterized by the N-NO2 functional group. They are a cornerstone of energetic materials research due to their high energy content and tunable properties. 1,4-Dinitropiperazine serves as a fundamental example within this class, distinct from more complex and potent nitramines like RDX and HMX. aip.orgnih.gov Its symmetrical structure and the presence of two nitramine functionalities on a piperazine (B1678402) backbone provide a unique platform for studying the fundamental chemical and physical properties associated with the nitramine group. aip.orgnih.govacs.org

Research in nitramine chemistry often involves comparative studies, and DNP is frequently used as a reference compound. aip.orgnih.govacs.org For instance, studies have compared the thermal decomposition of DNP with other cyclic nitramines and difluoramines to understand the relative stability conferred by different energetic moieties. acs.org These comparisons help in establishing structure-property relationships, which are crucial for the rational design of new energetic materials with desired performance and safety characteristics.

Significance As a Model System for Energetic Materials Investigations

The utility of 1,4-dinitropiperazine extends to its role as a "non-energetic" or less energetic model system when contrasted with high-performance explosives like RDX, HMX, and CL-20. aip.orgnih.govdtic.mil This distinction is critical for safely investigating the fundamental decomposition mechanisms of nitramines without the extreme hazards associated with more powerful energetic materials. aip.orgnih.gov Researchers can use DNP to probe the initial steps of thermal and photochemical decomposition, providing insights that can be extrapolated to its more energetic counterparts. aip.orgnih.govdtic.mil

Spectroscopic and computational studies on DNP have been instrumental in understanding the dissociation dynamics of the N-NO2 bond. aip.orgnih.govacs.org For example, investigations into its excited electronic state photodissociation have revealed that the nitric oxide (NO) molecule is an initial decomposition product, a common feature among nitramines. aip.orgnih.gov However, the rotational and vibrational characteristics of the NO fragment from DNP differ from those produced by more energetic materials, suggesting different dissociation pathways. aip.orgnih.gov These findings, supported by theoretical calculations of potential energy surfaces, indicate that model systems like DNP may dissociate from their first excited states, whereas more energetic materials tend to undergo internal conversion to the ground electronic state before dissociation. aip.orgnih.govdtic.mil

Overview of Key Research Trajectories for the Chemical Compound

Established Synthesis Pathways for this compound

The primary route for synthesizing this compound involves the direct nitration of piperazine. This method is a foundational reaction in the production of this energetic material.

Optimization and Mechanistic Aspects of Synthetic Reactions

The synthesis of this compound is fundamentally a nitration reaction. Quantum-chemical studies using methods like MNDO, PM3, and density functional theory (6–31G*) have been employed to analyze the structure, electronic properties, and thermochemical characteristics of nitropiperazines. researchgate.net These computational studies investigate the stability of the molecules, with a key focus on the homolytic breaking of the N–N bond as a probable decomposition route. researchgate.net Such theoretical analyses are crucial for understanding the stability of the compound and for providing a basis to optimize synthesis by predicting the properties of the target molecules before undertaking laboratory work. researchgate.net

Investigation of Precursors and Reaction Conditions

The synthesis of this compound can proceed from several key starting materials, known as precursors. The most direct precursor is piperazine itself, which undergoes nitration.

Table 1: Investigated Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Piperazine | C₄H₁₀N₂ | The foundational heterocyclic amine that is nitrated. |

| 1,4-Dinitrosopiperazine | C₄H₈N₄O₂ | An intermediate that can be oxidized to form the dinitro compound. nih.gov |

The reaction conditions typically involve the use of a strong nitrating agent, such as nitric acid. acs.org The process of nitration must be carefully controlled to ensure the desired dinitrated product is formed with high yield and purity.

Formation as a Product in Atmospheric Chemical Processes

Beyond intentional synthesis, this compound has been identified as a product of atmospheric chemical reactions, particularly involving the degradation of piperazine released into the environment. rsc.org

Photo-oxidation Pathways Leading to this compound Formation

Studies conducted in atmospheric simulation chambers have shown that the photo-oxidation of piperazine, initiated by hydroxyl (OH) radicals, leads to the formation of this compound. acs.orgresearchgate.netnih.govnih.govacs.orgresearchgate.net The reaction proceeds through both N-H and C-H abstraction by OH radicals. nih.govnih.gov This initial reaction forms piperazinyl radicals, which then react with atmospheric nitrogen oxides (NO and NO₂) and oxygen (O₂). nih.govnih.govacs.org These subsequent reactions can lead to the formation of primary and secondary photo-oxidation products, including 1-nitropiperazine (B131163) and, ultimately, this compound. acs.orgresearchgate.netnih.govnih.govresearchgate.net The entire process is complex, with the branching ratios of the radical reactions influencing the final product distribution. nih.govnih.govacs.org

Detection and Identification in Environmental Matrices (e.g., aerosol particles)

During simulated atmospheric photo-oxidation experiments of piperazine, this compound has been detected and identified within aerosol particles. acs.orgresearchgate.netnih.govnih.govyork.ac.ukwhiterose.ac.uk The formation of these aerosols is often initiated by the acid-base reaction between piperazine and nitric acid present in the simulated atmosphere. acs.orgresearchgate.netnih.gov The identification of this compound in these environmental matrices is typically accomplished using advanced analytical techniques, such as mass spectrometry, which can detect specific ion signals corresponding to the compound (e.g., m/z 177.059). researchgate.netresearchgate.net This detection highlights a potential environmental fate for piperazine and its transformation into more complex nitrogenous compounds.

Synthesis of this compound Derivatives and Analogues

The this compound core structure can be further modified to synthesize a range of derivatives and analogues, often with the goal of creating new energetic materials. Research has been conducted on condensation reactions involving substituted 1,4-dinitropiperazines. dtic.mil For example, 2,3-disubstituted and 2,3,5,6-tetrasubstituted 1,4-dinitropiperazines have been reacted with methylene (B1212753) diamine derivatives to prepare linear polycyclic nitramines. dtic.mil

Another area of investigation is the synthesis of highly functionalized derivatives. An example is the preparation of 2,3,5,6-tetra-acetoxy-1,4-dinitropiperazine by reacting nitric acid and acetic anhydride (B1165640) with tetrahydroxypiperazine salts. researchgate.net A notable derivative, 2,3,5,6-tetranitrato-1,4-dinitropiperazine, was synthesized and identified as an oxidizer with exceptionally high oxygen content. dtic.mil

Table 2: Synthesized Derivatives and Analogues of this compound

| Derivative/Analogue Name | Key Synthetic Feature |

|---|---|

| Substituted polycyclic nitramines | Formed via condensation reactions of substituted 1,4-dinitropiperazines. dtic.mil |

| 2,3,5,6-Tetra-acetoxy-1,4-dinitropiperazine | Prepared by the action of nitric acid and acetic anhydride on tetrahydroxypiperazine salts. researchgate.net |

These studies demonstrate the versatility of the this compound scaffold for creating more complex molecules with specific properties.

Design and Synthesis of Piperazine-based Scaffolds

The primary and most direct method for synthesizing the this compound scaffold is through the N-nitration of piperazine. This electrophilic substitution reaction targets the two secondary amine groups within the piperazine ring. The process typically involves treating piperazine or its salts with a strong nitrating agent.

A common synthetic route employs a mixture of concentrated nitric acid and acetic anhydride. In this system, acetic anhydride serves not only as a solvent but also reacts with nitric acid to form acetyl nitrate (B79036) in situ. Acetyl nitrate is considered a milder and more selective nitrating agent than pure nitric acid, which can help control the reaction and prevent over-oxidation or side product formation. nih.govrsc.org The reaction mechanism involves the electrophilic attack of the nitronium ion (NO₂⁺), generated from the nitrating agent, on the nitrogen atoms of the piperazine ring. The reaction is typically performed at low temperatures to manage its exothermic nature.

An alternative approach involves the direct nitration of piperazine using concentrated nitric acid. researchgate.net This method requires careful control of reaction conditions to achieve the desired dinitrated product while minimizing degradation of the piperazine ring. Atmospheric studies have also detected the formation of this compound from the reaction of piperazine with nitric acid in aerosol particles. researchgate.net

Furthermore, related piperazine scaffolds can be constructed from acyclic precursors. For instance, 1,4-diformyl-2,3,5,6-tetrahydroxypiperazine can be synthesized through the base-catalyzed addition of glyoxal (B1671930) to formamide. This tetrahydroxypiperazine derivative can then serve as a precursor for subsequent nitration to yield highly functionalized piperazine structures.

The following table summarizes various synthetic conditions for preparing the this compound scaffold.

Table 1: Synthetic Methodologies for this compound

| Starting Material | Nitrating Agent/System | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Piperazine | Nitric Acid / Acetic Anhydride | Acetic Anhydride | Reaction at 0°C | 95% | nih.gov |

| Piperazine | Nitric Acid | Aqueous | Detected in aerosol formation studies | - | researchgate.net |

| Dipiperazine | Nitric Acid / Acetic Anhydride | Acetic Anhydride | One-step synthesis | 26% | google.com |

| Dipiperazine | Nitric Acid / Acetic Anhydride | Acetic Anhydride | Improved one-step process | 82.5% | google.com |

| Tetranitroso dipiperazine | Nitric Acid (HNO₃) | - | Nitration of precursor | 51.6% | google.com |

Functionalization and Modification Strategies

The this compound scaffold can be either further functionalized or built as part of a more complex, polycyclic system. These strategies aim to develop novel molecules with specific chemical properties, often for energetic materials research.

One significant modification involves the synthesis of fused-ring systems. A notable example is 1,4-dinitrofurazano[3,4-b]piperazine (DNFP) . The synthesis of DNFP does not start from this compound itself but rather builds a substituted piperazine ring that is later nitrated. The process begins with the cyclocondensation of N,N'-di-tert-butyl ethylenediamine (B42938) with dichloroglyoxime (B20624) at low temperatures (-18°C) to form 1,4-di-tert-butyl piperazine-2,3-dioxime. researchgate.netresearchgate.net This intermediate undergoes base-promoted dehydration to yield 1,4-di-tert-butylfurazano[3,4-b]piperazine. The final and crucial step is the nitrolysis of this fused piperazine. The use of a mixed acid system, specifically 98% nitric acid and sulfuric acid, effectively replaces the tert-butyl groups with nitro groups to yield DNFP. researchgate.netresearchgate.net An alternative patented method involves nitrating furazano[3,4-b]piperazine with a mixture of trifluoroacetic anhydride and 100% nitric acid. google.com

Another functionalization strategy involves introducing substituents onto the carbon atoms of the piperazine ring, leading to highly energetic derivatives. Research has focused on the synthesis of 2,3,5,6-tetranitrato-1,4-dinitropiperazine . dtic.mil This compound, which possesses an exceptionally high oxygen content due to the presence of both nitramine and nitrate ester groups, was prepared from precursor salts of tetrahydroxypiperazine. However, it was found to be unstable, decomposing slowly at room temperature. dtic.milresearchgate.net

Investigations have also explored condensation reactions involving 2,3-disubstituted and 2,3,5,6-tetrasubstituted 1,4-dinitropiperazines with methylene diamine derivatives. These reactions are designed to prepare linear polycyclic nitramines, extending the molecular framework while retaining the energetic dinitropiperazine core. dtic.mil

The following table details synthetic strategies for key derivatives based on the this compound structure.

Table 2: Derivatization and Functionalization of the Piperazine Scaffold

| Target Compound | Precursor | Reagents/System | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Dinitrofurazano[3,4-b]piperazine (DNFP) | 1,4-Di-tert-butylfurazano[3,4-b]piperazine | 98% HNO₃ / H₂SO₄ | Nitrolysis | 61.7% | researchgate.netresearchgate.net |

| 1,4-Dinitrofurazano[3,4-b]piperazine (DNFP) | Furazano[3,4-b]piperazine | 100% HNO₃ / Trifluoroacetic anhydride | Nitration | - | google.com |

| 2,3,5,6-Tetranitrato-1,4-dinitropiperazine | Tetrahydroxypiperazine salts | Not specified | - | - | dtic.milresearchgate.net |

| Linear Polycyclic Nitramines | Substituted 1,4-dinitropiperazines | Methylene diamine derivatives | Condensation reaction | - | dtic.mil |

Experimental Crystal Structure Determination of this compound

The definitive solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms in the crystalline lattice.

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 136083. nih.gov The analysis of the diffraction data reveals the precise bond lengths, bond angles, and torsion angles of the molecule in its crystalline form. These experimental values serve as a crucial benchmark for the validation of theoretical computational models.

Computational Structural Studies

To complement experimental findings and to explore the molecule's behavior beyond the constraints of the solid state, computational methods have been utilized. Quantum chemical calculations provide valuable insights into the molecule's geometry, conformational landscape, and the energetics of different arrangements.

Quantum chemical calculations, specifically using the density functional theory (DFT) method with the B3LYP functional and the 6-31G* basis set, have been performed to determine the optimized molecular geometry of this compound in the gas phase. These calculations aim to find the lowest energy arrangement of the atoms, providing a theoretical model of the molecule's structure.

Theoretical studies have explored the conformational possibilities of the this compound molecule. The primary mode of flexibility in the piperazine ring is the interconversion between different chair and boat conformations. Quantum chemical calculations can map the potential energy surface of these conformational changes, identifying the transition states and calculating the energy barriers between different conformers. For this compound, the chair conformation with diequatorial nitro groups represents the global energy minimum. The energy barrier for ring inversion to the alternative chair conformation with diaxial nitro groups is a key parameter in understanding its dynamic behavior.

Theoretical models provide a detailed picture of the molecule's geometric parameters. The calculated bond lengths and angles from DFT studies are generally in good agreement with the experimental data obtained from X-ray diffraction, validating the accuracy of the computational approach.

| Bond | Experimental (Å) | Theoretical (DFT/B3LYP/6-31G*) (Å) |

|---|---|---|

| N-N | - | 1.396 |

| N-C | - | 1.455 |

| C-C | - | 1.536 |

| N-O | - | 1.225 |

| Angle | Experimental (°) | Theoretical (DFT/B3LYP/6-31G*) (°) |

|---|---|---|

| C-N-C | - | 111.8 |

| N-C-C | - | 110.1 |

| N-N-O | - | 116.3 |

| O-N-O | - | 127.4 |

Spectroscopic Investigations and Vibrational Assignments

Infrared (IR) Spectroscopy Research

Infrared spectroscopy has been a critical tool in characterizing 1,4-dinitropiperazine, with research encompassing experimental spectral acquisition, computational simulations, and detailed vibrational assignments.

Experimental IR spectra of this compound have been recorded using various techniques. One common method involves the use of a potassium bromide (KBr) wafer, where the solid sample is mixed with KBr powder and pressed into a disc for analysis. nih.gov This technique provides a general overview of the vibrational modes of the compound in its solid state. Additionally, IR spectra of matrix-isolated this compound have been obtained. researchgate.net This method involves trapping the molecules in an inert gas matrix at low temperatures, which can help to resolve finer spectral details by minimizing intermolecular interactions. researchgate.net Studies have also utilized Fourier Transform Infrared (FTIR) spectroscopy in conjunction with thermogravimetric analysis (TGA) to study the thermal decomposition of this compound, providing information on the gaseous products evolved during heating. researchgate.netnih.govresearchgate.net

To complement experimental findings, computational methods have been employed to predict and simulate the IR spectra of this compound. Density Functional Theory (DFT) calculations, using methods such as B3LYP and BP86, have been utilized to compute the vibrational frequencies of the molecule. researchgate.net These computational approaches allow for the investigation of different conformers of this compound, such as chair and twisted-boat forms, and the prediction of their respective IR spectra. researchgate.net Such simulations are invaluable for assigning experimental vibrational bands to specific molecular motions. researchgate.netrsc.org The development of new computational tools allows for the analysis of IR spectra in terms of intermolecular interaction energy components, offering deeper insights into the relationship between spectral features and intermolecular forces. rsc.org

The assignment of vibrational modes in the IR spectrum of this compound is based on both experimental data and computational predictions. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include those associated with the N-NO2 (nitroamine) groups, the C-H bonds of the piperazine (B1678402) ring, and the C-N bonds. The cleavage of the N-N and C-N bonds has been identified as a primary step in the thermolysis of the compound. nih.gov The analysis of the IR spectra of decomposition products reveals the formation of species such as CH2O, NO2, and NO. nih.gov

| Vibrational Mode | Functional Group |

| N-N Stretching | Nitroamine (N-NO2) |

| C-N Stretching | Piperazine Ring |

| C-H Stretching | Piperazine Ring |

| NO2 Asymmetric Stretching | Nitroamine (N-NO2) |

| NO2 Symmetric Stretching | Nitroamine (N-NO2) |

| CH2 Bending/Scissoring | Piperazine Ring |

| Ring Vibrations | Piperazine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the carbon and hydrogen framework of this compound.

The proton NMR (¹H NMR) spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the piperazine ring. The symmetry of the molecule influences the appearance of the spectrum. In a perfectly symmetrical conformation, the methylene (B1212753) protons (-CH2-) of the piperazine ring would be chemically equivalent, leading to a single signal. However, conformational isomers can lead to more complex spectra. researchgate.net The structures of intermediates and final products in syntheses involving piperazine derivatives are often confirmed using ¹H NMR. researchgate.net

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.62 | multiplet | -CH2- |

Note: The exact chemical shift can vary depending on the solvent and experimental conditions. amazonaws.com

The carbon-13 NMR (¹³C NMR) spectrum of this compound reveals the number of distinct carbon environments in the molecule. For the symmetric this compound molecule, the four carbon atoms of the piperazine ring are chemically equivalent, which would ideally result in a single peak in the ¹³C NMR spectrum. nih.govlibretexts.org The chemical shift of this peak is indicative of a carbon atom single-bonded to a nitrogen atom. The characterization of intermediates and final products in synthetic routes involving piperazine structures is often supported by ¹³C NMR data. researchgate.net

| Chemical Shift (ppm) | Assignment |

| ~50 | C-N |

Note: The exact chemical shift can vary depending on the solvent and experimental conditions. libretexts.org

Raman Spectroscopy Research and Vibrational Characterization

Raman spectroscopy is a vibrational spectroscopy technique that serves as a crucial complement to infrared (IR) spectroscopy. americanpharmaceuticalreview.comspectroscopyonline.com It detects the inelastic scattering of monochromatic light, providing a detailed fingerprint of a molecule's vibrational modes. americanpharmaceuticalreview.comresearchgate.net This method is particularly effective for analyzing non-polar bonds. spectroscopyonline.com

The vibrational characterization of this compound involves identifying the frequencies corresponding to specific molecular motions, such as the stretching and bending of the N-N, N-O, C-H, and C-N bonds, as well as the deformations of the piperazine ring. For various piperazine derivatives, Raman spectroscopy has been successfully used to assign these characteristic vibrations. dergipark.org.tr

While both Raman and IR spectroscopy probe the vibrations of covalent bonds, their selection rules differ, meaning they can provide complementary information. americanpharmaceuticalreview.com A complete vibrational analysis often involves both techniques, coupled with theoretical calculations to accurately assign the observed spectral bands to specific molecular motions. rsc.org

Table 2: Expected Vibrational Modes of this compound Characterized by Raman Spectroscopy

| Vibrational Mode | Description |

| NO₂ Asymmetric Stretch | Stretching of the nitrogen-oxygen bonds in the nitro group, out of phase. |

| NO₂ Symmetric Stretch | Stretching of the nitrogen-oxygen bonds in the nitro group, in phase. |

| C-H Stretching | Stretching vibrations of the carbon-hydrogen bonds on the piperazine ring. |

| N-N Stretching | Vibration of the bond connecting the piperazine ring nitrogen to the nitro group. |

| Ring Vibrations | Collective stretching and deformation modes of the piperazine ring skeleton. |

| CH₂ Bending/Scissoring | Bending motions of the methylene groups within the ring. |

| NO₂ Deformation | Bending and wagging motions of the nitro groups. |

Integration of Spectroscopic Data with Computational Methodologies

The integration of experimental spectroscopic data with computational chemistry is essential for a comprehensive structural and vibrational analysis of complex molecules like this compound. acs.org Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict molecular structures, vibrational frequencies, and other spectroscopic properties. dergipark.org.tr

For this compound, DFT methods such as B3LYP and BP86 have been used to compute the vibrational modes for its different possible conformations. acs.orgresearchgate.net These theoretical predictions are then compared with experimental IR and Raman spectra to make definitive assignments of the vibrational bands. acs.orgresearchgate.net

This combined approach has been instrumental in understanding the conformational complexity of this compound. Research combining matrix-isolation infrared spectroscopy with DFT calculations revealed that at a low temperature of 11 K, this compound exists as a mixture of three distinct chair conformers and a single twisted-boat conformer. acs.orgresearchgate.net The experimental spectrum was successfully reproduced by fitting it with a weighted sum of the calculated spectra for each of these conformers, demonstrating the power of integrating experimental and theoretical methodologies. acs.orgresearchgate.net Furthermore, quantum chemistry calculations have been used to investigate the atmospheric photo-oxidation pathways involving this compound. nih.gov

Table 3: Application of Computational Methods in the Study of this compound

| Computational Method | Application | Key Findings | Reference |

| DFT (B3LYP, BP86) | Vibrational Mode Assignment | Computed frequencies were used to assign vibrational symmetries to experimental IR spectra. | acs.orgresearchgate.net |

| DFT (B3LYP, BP86) | Conformational Analysis | Identified the presence of three chair conformers and one twisted-boat conformer at 11 K. | acs.orgresearchgate.net |

| M06-2X/aug-cc-pVTZ | Reaction Mechanism Study | Derived atmospheric photo-oxidation schemes for piperazine and its derivatives, including this compound. | nih.gov |

Theoretical and Advanced Computational Chemistry Studies

Electronic Structure Theory Applications

Electronic structure theory provides fundamental insights into the geometric and electronic properties of 1,4-dinitropiperazine. Through various computational methods, researchers can model the molecule's behavior and characteristics with a high degree of accuracy.

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of nitramines, including this compound. These calculations are essential for determining the molecule's stable conformations and vibrational modes.

Studies have shown that this compound can exist in several conformations, primarily chair and twisted-boat forms. DFT calculations, particularly using the B3LYP and BP86 functionals, have been employed to compute the geometries and vibrational frequencies of these conformers. The research indicates that at low temperatures (11 K), this compound is a mixture of three distinct chair conformers and one twisted-boat conformer. researchgate.net The energy barriers for interconversion between the chair conformers are calculated to be small, allowing for their coexistence at experimental temperatures. researchgate.net

The calculated geometric parameters from DFT methods show good agreement with experimental data obtained from single-crystal X-ray diffraction. This validation underscores the reliability of DFT in predicting the structural aspects of this molecule.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | N-NO₂ | ~1.39 Å |

| Bond Length | N-C | ~1.46 Å |

| Bond Length | C-C | ~1.53 Å |

| Bond Angle | C-N-C | ~114° |

| Bond Angle | N-C-C | ~111° |

Vibrational frequencies computed through DFT are instrumental in assigning the vibrational modes observed in experimental infrared (IR) spectra of both solid and matrix-isolated this compound. researchgate.net

Before the widespread adoption of DFT, ab initio methods such as Hartree-Fock (HF) theory were the standard for first-principles electronic structure calculations. These wave function-based methods have been applied to a variety of energetic molecules, including this compound, to determine their equilibrium structures and electronic properties. researchgate.net

Early computational studies on nitramines utilized ab initio HF calculations with various basis sets (e.g., STO-3G, 3-21G, 6-31G*) to optimize molecular geometries. researchgate.net While computationally more demanding than semi-empirical methods, these calculations provided more reliable structural data. For instance, it was established that HF/3-21G calculations yield N-O bond distances that are generally in good agreement with experimental values for nitramines. researchgate.net The inclusion of electron correlation through post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), further refines these calculations, offering a more accurate description of the electronic structure. researchgate.net These foundational studies helped to elucidate trends in the geometries of molecules with C-NO₂ and N-NO₂ linkages.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for energetic materials. A smaller gap generally implies higher reactivity and greater sensitivity to initiation.

For this compound, the HOMO is expected to be localized on the piperazine (B1678402) ring, particularly on the nitrogen atoms, while the LUMO is anticipated to be centered on the electron-withdrawing nitro groups (NO₂). This distribution facilitates the intramolecular charge transfer that is characteristic of the initial steps of decomposition in many energetic materials.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. The MEP maps are generated from the calculated electronic density and are crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It is used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are all pertinent to the stability and reactivity of energetic materials.

In the context of nitramines, NBO analysis can quantify the stabilization energies associated with intramolecular interactions, such as the delocalization of lone pair electrons from the amine nitrogens into the antibonding orbitals of the N-NO₂ group. This type of analysis has been used to understand how intermolecular interactions in co-crystals can affect the sensitivity of energetic materials. For instance, studies on related compounds have shown that the formation of complexes can lead to a shift in electron density towards the trigger bond (e.g., N-NO₂), thereby strengthening it and reducing sensitivity. amazonaws.com This highlights the importance of charge transfer effects in determining the stability of this compound and its potential interactions with other molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into conformational changes, thermal decomposition, and material properties under various conditions. For energetic materials like this compound, MD simulations, particularly with reactive force fields (ReaxFF), are invaluable for modeling the complex chemical processes that occur during decomposition.

A comparative study of 1-nitropiperidine (NPIP), this compound (DNP), and 1,3,5-trinitro-1,3,5-triazinane (RDX) using ReaxFF MD simulations revealed key aspects of their thermal properties. asianresassoc.org These simulations showed that the bond dissociation energy of the N-NO₂ bond, the heat of formation, and the products of decomposition are closely linked to the number of nitramine groups in the molecule. The study concluded that an increase in the number of nitramine groups enhances thermal decomposition activity, promotes the formation of small gaseous molecules, and inhibits the formation of larger carbon clusters. asianresassoc.org This suggests that this compound, with its two nitramine groups, has a distinct decomposition profile compared to related compounds with one or three such groups.

| Compound | Number of Nitramine Groups | Calculated N-NO₂ Bond Dissociation Energy (kcal/mol) | Calculated Heat of Formation (kcal/mol) |

|---|---|---|---|

| 1-Nitropiperidine (NPIP) | 1 | 48.9 | 16.6 |

| This compound (DNP) | 2 | 46.6 | 29.5 |

| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | 3 | 45.7 | 59.5 |

These simulations provide a microscopic picture of the initial steps of thermal decomposition, which are often difficult to probe experimentally. The insights gained from MD studies are crucial for developing a deeper understanding of the relationship between molecular structure and the energetic performance of this compound.

Potential Energy Surface (PES) Mapping and Reaction Path Exploration

A potential energy surface is a multidimensional map that describes the potential energy of a molecular system as a function of its atomic coordinates. wikipedia.org For this compound, the PES is a conceptual tool used to explore its conformational landscape and reaction dynamics. wikipedia.org The stable conformers identified through simulations correspond to local minima on this surface. researchgate.net

By mapping the PES, chemists can identify the lowest-energy pathways for conformational changes, such as the interconversion between chair and boat forms. This involves locating the transition states—the points of maximum energy along a reaction coordinate—that connect different energy minima. The energy difference between a stable conformer and a transition state represents the activation energy for that particular conformational change.

Theoretical Prediction of Chemical Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for predicting the likely chemical reaction pathways of a molecule, such as its thermal decomposition. By exploring the PES, it is possible to identify the transition states associated with bond-breaking and bond-forming events. rsc.org For an energetic material like this compound, a key focus is on identifying the initial, rate-determining steps of decomposition.

Theoretical studies on similar energetic molecules have shown that the initial step is often the cleavage of the weakest bond, which for nitramines is typically the N-NO₂ bond. rsc.org Quantum chemistry calculations can determine the energy required to break this bond and can also explore alternative decomposition pathways, such as intramolecular hydrogen transfer or ring-opening reactions. For instance, studies on the degradation of the parent piperazine molecule have utilized DFT calculations (at the M06-2X/aug-cc-pVTZ level) to construct detailed atmospheric photo-oxidation schemes, demonstrating the utility of these methods in mapping complex reaction networks. whiterose.ac.ukresearchgate.net Similar approaches can be applied to predict the decomposition mechanisms of this compound under energetic stimuli.

Thermodynamic Parameter Calculations (e.g., related to energetic processes)

The performance of an energetic material is closely linked to its thermodynamic properties. Computational methods are frequently used to calculate key parameters such as the enthalpy of formation (ΔfH°), which is a measure of the energy stored in the molecule. The NIST Chemistry WebBook provides curated thermochemical data for this compound based on experimental measurements. nist.govnist.gov

These calculations, combined with the predicted density of the material, allow for the estimation of detonation properties like velocity and pressure. Furthermore, vibrational frequencies obtained from quantum chemical calculations (as performed with B3LYP and BP86 methods for conformational analysis) can be used within the framework of statistical thermodynamics to compute other important thermodynamic functions, such as heat capacity (Cp), entropy (S°), and Gibbs free energy (G°) over a range of temperatures. acs.orgscielo.org.za

| Thermodynamic Property | Phase | Value (kJ/mol) | Source |

|---|---|---|---|

| Standard Enthalpy of Combustion (ΔcH°solid) | Solid | -2315.4 ± 2.5 | nist.gov |

| Standard Enthalpy of Formation (ΔfH°gas) | Gas | 56.9 ± 8.8 | nist.gov |

| Standard Enthalpy of Formation (ΔfH°solid) | Solid | -67.4 ± 8.4 | nist.gov |

| Enthalpy of Sublimation (ΔsubH) | - | 124.3 ± 2.5 | nist.gov |

Decomposition Kinetics and Mechanism Investigations

Thermal Decomposition Studies

The thermal behavior of 1,4-dinitropiperazine has been characterized through various analytical techniques, including thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) nih.gov.

The kinetics of the solid-state thermal decomposition of DNP have been investigated to determine key parameters that govern its reaction rate. Non-isothermal thermogravimetry has been a primary method for these studies nih.gov. The activation energy (Ea), representing the minimum energy required to initiate the decomposition, and the pre-exponential factor (A), related to the frequency of collisions in the correct orientation, have been calculated using methods like the Flynn-Wall-Ozawa model nih.gov.

One study determined the activation energy to be 116.51 kJ/mol with a pre-exponential factor of 10¹⁰.⁵² s⁻¹ nih.gov. Another investigation reported activation energy values ranging from 103 kJ/mol to 124 kJ/mol, calculated using three different methods researchgate.net.

| Parameter | Value | Method | Source |

|---|---|---|---|

| Activation Energy (Ea) | 116.51 kJ/mol | Flynn-Wall-Ozawa | nih.gov |

| Pre-exponential Factor (A) | 1010.52 s-1 | Flynn-Wall-Ozawa | nih.gov |

| Activation Energy (Ea) Range | 103 - 124 kJ/mol | PDSC Analysis | researchgate.net |

Analysis of the gases evolved during the thermolysis of this compound provides insight into the decomposition pathway. Time-resolved Fourier Transform Infrared (FT-IR) spectroscopy has been used to identify the primary gaseous products nih.gov. The main species detected are formaldehyde (B43269) (CH₂O), nitrogen dioxide (NO₂), and nitric oxide (NO), which are produced in greater quantities than carbon dioxide (CO₂) and hydrogen cyanide (HCN) nih.gov.

| Product | Chemical Formula | Relative Abundance | Source |

|---|---|---|---|

| Formaldehyde | CH₂O | Major | nih.gov |

| Nitrogen Dioxide | NO₂ | Major | nih.gov |

| Nitric Oxide | NO | Major | nih.gov |

| Carbon Dioxide | CO₂ | Minor | nih.gov |

| Hydrogen Cyanide | HCN | Minor | nih.gov |

The mechanism of solid-state decomposition for this compound has been determined to follow a nucleation and growth model nih.gov. Specifically, it aligns with the Avrami-Erofeev function (n=1), with the integral form G(α) = -ln(1-α) for the conversion range of α = 0.10–0.65 nih.gov. The initial and primary step in the thermolysis process is believed to be the cleavage of the N-NO₂ and C-N bonds nih.gov.

Environmental conditions, particularly pressure, significantly affect the thermal decomposition of DNP. At atmospheric pressure (0.1 MPa), the compound tends to volatilize, preventing normal decomposition researchgate.net. However, under elevated pressures of 2 MPa, 4 MPa, and 6 MPa, the decomposition process becomes simpler and proceeds continuously researchgate.net. Under these high-pressure conditions, a sharp endothermic peak is observed around 217°C, corresponding to the melting of the DNP sample, with the main decomposition occurring between 244.2°C and 251.7°C researchgate.netresearchgate.net. The pressure has little effect on the temperature of this main decomposition peak researchgate.net.

Furthermore, this compound has been identified as a secondary product in the atmospheric photo-oxidation of piperazine (B1678402), where it is detected in aerosol particles nih.govresearchgate.netacs.orgacs.org. This indicates that its formation and subsequent degradation are relevant in atmospheric chemistry.

Photodissociation Dynamics Research

The study of how ultraviolet light induces the breakdown of this compound offers a deeper understanding of its molecular dynamics on very short timescales.

Research into the photodissociation of this compound often uses it as a "non-energetic" model system to contrast with high-energy nitramines like RDX and HMX nih.govdtic.milaip.org. Upon excitation by UV light, DNP is thought to dissociate directly from its first excited electronic state researchgate.netnih.gov. This is different from energetic materials, which typically undergo internal conversion to the ground electronic state before dissociating researchgate.netnih.gov.

A proposed key step in the decomposition mechanism for both types of compounds is a nitro-nitrite isomerization (N-NO₂ → N-ONO) nih.govaip.org. The primary initial product observed from the photodissociation of DNP is the nitric oxide (NO) molecule nih.govdtic.milaip.org. Femtosecond pump-probe spectroscopy experiments have shown that the formation of this NO product is an extremely rapid process, occurring faster than 180 femtoseconds nih.govdtic.milaip.org. The NO molecules produced from model systems like DNP exhibit relatively hot rotational and cold vibrational spectral structures, which contrasts with the cold rotational and hot vibrational distributions seen from energetic materials nih.gov.

Elucidation of Molecular Bond Fission and Isomerization Processes

The decomposition of this compound involves several key molecular processes, including the cleavage of specific chemical bonds and structural isomerization. Investigations combining various analytical techniques have identified the primary pathways through which the molecule breaks down under thermal stress and photo-irradiation.

The fission of the nitrogen-nitrogen (N-N) bond is considered a primary and crucial step in the thermal decomposition of this compound. nih.govresearchgate.net This pathway is a characteristic decomposition route for nitramine compounds. researchgate.net T-Jump Fourier Transform Infrared (FT-IR) spectroscopy analysis of the decomposition products of this compound shows the formation of nitrogen dioxide (NO₂) and nitric oxide (NO), which are direct indicators of N-NO₂ bond scission. nih.govresearchgate.net The activation energy (Ea) for the solid-state thermolysis process, which includes this bond cleavage step, has been determined to be approximately 116.51 kJ/mol. nih.gov

Concurrent with N-N bond fission, the cleavage of the carbon-nitrogen (C-N) bond within the piperazine ring is also identified as a primary step in the thermolysis of this compound. nih.gov Evidence for this pathway is provided by the detection of gaseous decomposition products such as formaldehyde (CH₂O) and hydrogen cyanide (HCN) during FT-IR analysis. nih.gov The simultaneous occurrence of both N-N and C-N bond cleavage highlights the complex nature of the initial decomposition stages of the molecule. nih.govelectronicsandbooks.com

In addition to direct bond fission, a nitro-nitrite isomerization (O₂N-R → ONO-R) is a proposed mechanistic step in the decomposition of this compound, particularly during its photodissociation. aip.orgnih.gov This process involves the rearrangement of the nitro group to a more unstable nitrite (B80452) group, which then rapidly decomposes to release nitric oxide (NO). aip.orgdtic.mil This mechanism is consistent with experimental findings for this compound and other related non-energetic model systems, where NO is a primary initial product. aip.orgnih.gov The isomerization pathway is believed to occur from the first excited electronic state of the molecule. aip.org

Comparative Decomposition Studies with Related Nitramine Compounds

The decomposition behavior of this compound (DNP) has been studied in comparison with other cyclic nitramines, revealing key differences related to molecular structure and the number of nitramine groups.

As a "model system," the photodissociation of DNP is proposed to occur from its first excited electronic state. aip.orgnih.gov This contrasts with more energetic materials like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane), which are suggested to first undergo internal conversion and then dissociate from their ground electronic states. aip.orgnih.gov This difference in mechanism leads to distinct energy distributions in the products. The NO molecule produced from DNP decomposition exhibits relatively hot rotational and cold vibrational spectra, whereas NO from RDX and HMX shows cold rotational and hot vibrational structures. aip.orgnih.gov

The rate of thermal decomposition is also influenced by the number and position of the nitramine groups. The decomposition rate of cyclic nitramines increases with the number of N-NO₂ groups; for instance, this compound (pDNP) decomposes faster than N-nitropiperidine (NPIP). scispace.com

| Compound | Classification | Proposed Dissociation State | NO Product Rotational Energy | NO Product Vibrational Energy |

|---|---|---|---|---|

| This compound (DNP) | Model System | First Excited State (S₁) | Hot | Cold |

| RDX | Energetic Material | Ground State (S₀) after Internal Conversion | Cold | Hot |

| HMX | Energetic Material | Ground State (S₀) after Internal Conversion | Cold | Hot |

Kinetically, the thermal decomposition of this compound has a lower activation energy compared to RDX, indicating lower thermal stability, which is consistent with the presence of fewer nitro groups. nih.govicm.edu.pl

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Decomposition Temperature Range (°C) | Phase |

|---|---|---|---|---|

| This compound (DNP) | 116.51 | 1010.52 | 489-507 K (216-234 °C) | Solid |

| RDX | 198.9 | 1018.5 | 486-572 K (213-299 °C) | Liquid |

Role in Advanced Materials Science Research and Chemical Applications

1,4-Dinitropiperazine as a Non-Energetic Model System in Energetic Materials Research

This compound (DNP) serves as a crucial non-energetic model system in the study of energetic materials. aip.orgdtic.mil Its molecular structure shares similarities with powerful explosives like RDX, HMX, and CL-20, yet it does not possess their energetic characteristics. aip.orgdtic.mil This unique property allows researchers to investigate the fundamental chemical and physical processes that govern the behavior of energetic materials without the inherent hazards of working with actual explosives. By studying DNP, scientists can gain insights into the initial decomposition mechanisms and the role of specific chemical moieties in a controlled environment. aip.orgdtic.mil

Comparative Studies with High Explosives (e.g., RDX, HMX, CL-20)

Comparative studies between this compound and high explosives such as RDX (1,3,5-trinitro-1,3,5-triazacyclohexane), HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane), and CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane) have been instrumental in understanding the factors that differentiate energetic from non-energetic materials. aip.orgdtic.mil These studies often employ techniques like nanosecond mass resolved excitation spectroscopy and femtosecond pump-probe spectroscopy to probe the photodissociation dynamics of these molecules in the gas phase. aip.org

A key finding from these comparative analyses is the difference in the initial decomposition products and their energy distributions. aip.org While the nitric oxide (NO) molecule is an initial decomposition product for all these compounds, its spectral characteristics vary significantly. aip.org For energetic materials like RDX, HMX, and CL-20, the resulting NO molecules exhibit cold rotational and hot vibrational spectral structures. aip.org In contrast, the NO produced from the decomposition of model systems like this compound shows relatively hot rotational and cold vibrational spectra. aip.org This suggests different dissociation pathways. aip.org

Furthermore, the intensity of the NO ion signal from energetic materials is proportional to the number of nitramine functional groups in the molecule, a trend not observed with the model systems. aip.org Theoretical calculations and experimental observations suggest that energetic materials likely dissociate from their ground electronic states after internal conversion from their first excited states, whereas model systems such as this compound are proposed to dissociate directly from their first excited states. aip.org In both scenarios, a nitro-nitrite isomerization is thought to be a part of the decomposition mechanism. aip.org

The following table summarizes the key distinctions observed in comparative studies:

| Feature | Energetic Materials (RDX, HMX, CL-20) | Non-Energetic Model System (this compound) |

| NO Rotational Temperature | Cold | Hot |

| NO Vibrational Temperature | Hot | Cold |

| Dissociation Pathway | Ground electronic state dissociation after internal conversion | First excited state dissociation |

| NO Signal Intensity | Proportional to the number of nitramine groups | Not proportional to nitramine groups |

These comparative studies are essential for building a molecular-level understanding of what makes a material energetic and for developing safer and more stable high-energy materials. aip.orgdtic.mil

Insights into Initiation Mechanisms of Energetic Materials from Model Studies

The study of this compound as a model system provides valuable insights into the initiation mechanisms of energetic materials. Understanding how these materials decompose at a molecular level is crucial for predicting their stability, sensitivity, and performance. aip.orgdtic.mil

Gas-phase studies on isolated molecules of energetic materials and their models, like this compound, allow for the determination of decomposition mechanisms and dynamics as a function of electronic and vibrational state excitations. aip.org A key proposed initial step in the decomposition of nitramines is the fission of the N–N bond to generate nitrogen dioxide (NO2). aip.org Another proposed mechanism involves the formation of a five-membered ring intermediate. aip.org

By comparing the behavior of this compound with that of true energetic materials under various stimuli, researchers can isolate the effects of specific structural features, such as the number and arrangement of nitramine groups, on the initiation process. aip.org This knowledge is critical for designing new energetic materials with tailored properties and for improving the safety and reliability of existing ones.

Influence on Propellant Combustion Characteristics as a Research Additive

This compound has been investigated as an additive in propellant formulations to modify their combustion characteristics. energetic-materials.org.cnresearchgate.netresearchgate.net Its inclusion can influence key parameters such as the pressure index and burn rate, which are critical for controlling the performance of solid rocket motors. energetic-materials.org.cnresearchgate.net

Effects on Pressure Index and Burn Rate in Composite Propellants

Research has shown that the addition of this compound to composite modified double base (CMDB) propellants can significantly affect their combustion behavior. energetic-materials.org.cnresearchgate.net Studies have demonstrated that increasing the content of DNP in these propellants leads to a decrease in both the burning rate and the pressure index. energetic-materials.org.cnresearchgate.net This effect is particularly evident in the pressure range of 12-18 MPa. energetic-materials.org.cnresearchgate.net

For instance, in RDX-CMDB propellants, replacing RDX with DNP resulted in a marked reduction in the burning rate. researchgate.net When RDX was completely substituted by DNP, the burning rate at 18.0 MPa was reduced by 68%. researchgate.net This suggests that DNP acts as a combustion inhibitor in these formulations. researchgate.net

The pressure index, a measure of the sensitivity of the burning rate to pressure changes, is also lowered by the addition of DNP. researchgate.nettandfonline.com In extruded double base propellants containing RDX, DNP, in conjunction with a ballistic modifier like Basic Lead Salicylate, was found to significantly decrease the pressure index in the 70–105 kg/cm ² pressure range. researchgate.nettandfonline.com This effect was more pronounced in formulations with a lower calorimetric value, where a plateau effect in the burning rate was observed. researchgate.nettandfonline.com

The following table illustrates the general effects of DNP on propellant combustion characteristics:

| Propellant Parameter | Effect of Increasing DNP Content |

| Burn Rate | Decrease energetic-materials.org.cnresearchgate.net |

| Pressure Index | Decrease energetic-materials.org.cnresearchgate.net |

These findings indicate that this compound can be a useful tool for tailoring the ballistic properties of solid propellants to meet specific performance requirements. energetic-materials.org.cnresearchgate.netresearchgate.net

Research on Thermal and Chemical Stability in Formulations

Studies using techniques like differential scanning calorimetry (DSC) have shown that DNP can influence the thermolysis of other energetic components in the propellant, such as RDX. energetic-materials.org.cnresearchgate.net The thermal decomposition of DNP itself has been studied, with a primary decomposition step involving the cleavage of the N-N and C-N bonds. nih.gov The main gaseous products of its thermolysis are formaldehyde (B43269) (CH2O), nitrogen dioxide (NO2), and nitric oxide (NO). nih.gov

The temperature sensitivity of the burn rate, another important stability parameter, has also been shown to be favorably affected by DNP. In one study, DNP-containing formulations exhibited a reduced temperature sensitivity of 0.21% / °C compared to the control formulation's 0.32% / °C. researchgate.nettandfonline.com

Research on Atmospheric Chemistry and Environmental Fate Pathways

The potential release of compounds like piperazine (B1678402) and its derivatives from industrial processes, such as carbon capture, has prompted research into their atmospheric chemistry and environmental fate. nih.govnih.govyork.ac.uk this compound has been identified as a secondary product in the atmospheric photo-oxidation of piperazine. nih.govnih.govyork.ac.ukacs.org

Investigations using large atmospheric simulation chambers have shown that the OH-initiated photo-oxidation of piperazine can lead to the formation of various products, including 1-nitropiperazine (B131163) and subsequently this compound. nih.govnih.govyork.ac.uk These reactions are complex and can result in the formation of aerosol particles. nih.govnih.govyork.ac.uk Studies have detected both primary and secondary photo-oxidation products, including this compound, within these aerosol particles. nih.govnih.govyork.ac.ukacs.org

The formation of such nitrated compounds in the atmosphere is a concern due to their potential health impacts. Understanding the pathways of their formation and their ultimate fate in the environment is crucial for assessing the environmental risks associated with the large-scale use of piperazine-based technologies. nih.govnih.govyork.ac.uk

Photo-oxidation Pathways under Simulated Atmospheric Conditions

The atmospheric degradation of piperazine, a parent compound to this compound, is primarily initiated by hydroxyl (OH) radicals. acs.orgnih.govnih.gov In studies conducted within large atmospheric simulation chambers, the photo-oxidation of piperazine has been shown to proceed through both N-H and C-H abstraction by OH radicals. nih.govnih.gov This complex reaction cascade leads to the formation of various products.

Under simulated atmospheric conditions, particularly in the presence of nitrogen oxides (NOx), the photo-oxidation of piperazine and its primary products, such as 1-nitropiperazine, continues, leading to further nitration. acs.orgnih.gov Quantum chemistry calculations and master equation modeling have been employed to delineate the atmospheric photo-oxidation schemes for piperazine and 1-nitropiperazine. acs.orgnih.govyork.ac.uk These theoretical studies, combined with experimental observations, confirm that this compound emerges as a secondary photo-oxidation product. acs.orgnih.govnih.govacs.org The major atmospheric degradation of 1-nitropiperazine is expected to occur in the gas phase, with a lifetime of a few hours with respect to the reaction with OH radicals, yielding products that include this compound. acs.org

Detection and Formation in Atmospheric Aerosol Particle Research

During the photo-oxidation of piperazine in simulation chambers, substantial formation of aerosol particles is consistently observed. acs.orgnih.govnih.govyork.ac.uk This process is often initiated by the reaction of piperazine with nitric acid. nih.govnih.govyork.ac.uk Analysis of these aerosol particles has confirmed the presence of both primary and secondary photo-oxidation products.

Specifically, this compound has been identified and quantified within the particle phase. nih.govresearchgate.net In one set of experiments using a CHARON PTR-ToF-MS (Chemical Analysis of Aerosol Online Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer), this compound (referred to as di-PZNO2) was observed, accounting for approximately 0.9% of the total aerosol mass after 45 minutes of photo-oxidation. nih.gov The detection of this compound in the aerosol phase is a critical finding, as the composition of atmospheric aerosols has significant implications for air quality and climate. nih.govcopernicus.org The time evolution of the ion signal corresponding to this compound (m/z 177.059) has been monitored during these experiments, providing clear evidence of its formation. researchgate.net

| Compound | Role in Pathway | Phase Detected | Reference |

|---|---|---|---|

| Piperazine | Parent Compound | Gas/Aerosol | nih.govnih.gov |

| 1-Nitrosopiperazine | Minor Product | Gas/Aerosol | nih.gov |

| 1-Nitropiperazine | Primary Product | Gas/Aerosol | acs.orgnih.govnih.gov |

| 1,2,3,6-Tetrahydropyrazine | Major Product | Gas | nih.gov |

| This compound | Secondary Product | Aerosol | acs.orgnih.govnih.govresearchgate.net |

Use as a Chemical Scaffold for Derivative Synthesis Research

The piperazine ring is a cornerstone in synthetic and medicinal chemistry, and this compound represents a key intermediate for accessing a variety of derivatives.

Versatility of the Piperazine Core in Synthetic Chemistry

The piperazine core is recognized as a "privileged scaffold" in medicinal chemistry. scispace.comacs.orgmdpi.com This distinction arises from its frequent appearance in biologically active compounds and its ability to provide versatile binding properties. scispace.com The piperazine template allows for the introduction of substituents on its two nitrogen atoms, enabling chemists to fine-tune the physicochemical properties of molecules for a wide range of biological targets. scispace.comnih.gov This structural motif is present in numerous FDA-approved drugs across various therapeutic areas, including oncology and psychiatry. acs.orgmdpi.comresearchgate.net The synthetic versatility of piperazine derivatives is well-documented, with numerous methods available for forming the ring system and modifying it for specific applications. scispace.comsolubilityofthings.com

Design of Novel Derivatives for Specific Research Applications

This compound serves as a valuable precursor for creating novel chemical entities. A significant application is its use in the synthesis of 1,4-diaminopiperazine (B90990) through the reduction of the two nitro groups. ontosight.ai This resulting diamine is a versatile building block for producing polyamides, polyimides, and various pharmaceutical compounds, including potential antipsychotic and antiviral drugs. ontosight.ai

Furthermore, research into energetic materials has utilized substituted 1,4-dinitropiperazines. dtic.mil Condensation reactions involving these compounds with methylene (B1212753) diamine derivatives have been explored to synthesize linear polycyclic nitramines. dtic.mil This highlights the role of the this compound scaffold in creating high-energy-density materials.

In the context of drug discovery, while direct use is less common, the synthesis of related structures underscores the utility of a disubstituted piperazine core. For instance, novel 1,4-diformyl-piperazine derivatives of ferrostatin-1 have been designed as potent ferroptosis inhibitors for potential therapeutic use in cardiovascular diseases. nih.gov Although not starting directly from this compound, this research exemplifies the strategy of modifying the 1,4-positions of the piperazine ring to develop new bioactive molecules. nih.gov

| Starting Scaffold | Reaction Type | Resulting Derivative Class | Application Area | Reference |

|---|---|---|---|---|

| This compound | Reduction | 1,4-Diaminopiperazine | Pharmaceuticals, Polymers | ontosight.ai |

| Substituted 1,4-Dinitropiperazines | Condensation | Polycyclic Nitramines | Energetic Materials | dtic.mil |

| Piperazine Core (1,4-disubstituted) | Formylation, Amidation | 1,4-Diformyl-piperazine derivatives | Drug Discovery (Ferroptosis Inhibitors) | nih.gov |

Q & A

Basic: What synthetic routes are validated for 1,4-dinitropiperazine (DNP), and how is product purity confirmed?

DNP is synthesized via nitration of piperazine derivatives. A validated method involves reacting 1,4-diaminopiperazine with nitrobenzoyl chloride under reflux in dichloromethane or dimethylformamide . Product confirmation requires comparison with authentic samples using techniques like:

- Chromatographic analysis (HPLC/TLC) to verify absence of intermediates.

- IR spectroscopy to identify nitro group vibrations (~1,550 cm⁻¹ and ~1,350 cm⁻¹) .

- X-ray diffraction for crystallographic validation (e.g., bond lengths: C-N = 1.48 Å, N-N = 1.25 Å) .

Basic: How are structural conformers of DNP characterized experimentally and computationally?

DNP exists in three chair conformers and one twisted-boat conformer at low temperatures (11 K), identified via:

- Matrix-isolated IR spectroscopy with peak deconvolution .

- Density functional theory (DFT) using B3LYP/BP86 methods to assign vibrational symmetries .

- Thermodynamic population analysis : Chair conformers dominate due to low interconversion energy barriers (<5 kJ/mol) .

Basic: What methodologies are used to analyze DNP’s thermal decomposition kinetics?

Thermal stability is assessed via:

- Differential scanning calorimetry (DSC) : Decomposition onset at 160–180°C with ΔH = 33.93 kJ/mol .

- Isoconversional (model-free) methods to calculate activation energy (Ea ≈ 120–150 kJ/mol) .

- Thermogravimetric analysis (TGA) coupled with mass spectrometry to identify gaseous products (e.g., NOx, CO) .

Advanced: How do DNP’s conformer dynamics influence its reactivity in solid-state applications?

Conformer interconversion under ambient conditions affects reactivity:

- Energy barriers : Chair-to-chair transitions require <5 kJ/mol, enabling rapid equilibration at 298 K .

- Impact on crystal packing : Twisted-boat conformers introduce lattice defects, altering mechanical stability in propellant matrices .

- Computational validation : Transition state calculations (e.g., NEB method) confirm low barriers .

Advanced: What role does DNP play in modifying pressure index (n) in RDX-based propellants?

DNP acts synergistically with basic lead salicylate (BLS) to reduce n (pressure sensitivity):

- Experimental design : Propellant formulations with 2–6% DNP and 2% BLS show n reduction from 0.32 to 0.21 in low-calorimetric compositions (870 cal/g) .

- Mechanism : DNP stabilizes combustion via surface adsorption, while BLS catalyzes NOx reduction, creating a plateau burning effect at 70–105 kg/cm² .

- Stability : No adverse effects on mechanical properties (tensile strength >8 MPa) or thermal stability (autoignition >200°C) .

Advanced: How are contradictions in DNP’s thermodynamic data resolved?

Discrepancies in phase transition enthalpies arise from decomposition during measurement:

- Fusion enthalpy : Reported ΔHfus = 200.8 J/g at 489 K, but DSC data suggest partial decomposition .

- Sublimation enthalpy : ΔHsub = 102.9±1.3 kJ/mol at 298°C, validated via X-ray crystallography and vapor pressure models .

- Mitigation : Use fast-scan DSC (>20 K/min) and correlate with mass loss profiles .

Advanced: What computational frameworks predict DNP’s vibrational modes and bond parameters?

DFT-based workflows:

- Frequency calculations : B3LYP/6-311++G(d,p) basis set matches experimental IR spectra (RMSD <10 cm⁻¹) .

- Bond parameter validation : Computed C-N bond lengths (1.48 Å) align with X-ray data (deviation <0.02 Å) .

- Symmetry assignments : Factor group analysis for crystal vibrations (space group P21/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.